5-dehydro-D-gluconate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

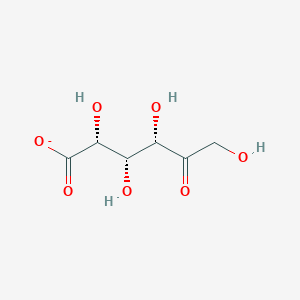

5-dehydro-D-gluconate is a carbohydrate acid anion that is the conjugate base of 5-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a carbohydrate acid anion and a monocarboxylic acid anion. It is a conjugate base of a 5-dehydro-D-gluconic acid.

Applications De Recherche Scientifique

Biochemical Applications

5-Dehydro-D-gluconate serves as a substrate in enzymatic reactions catalyzed by gluconate 5-dehydrogenase. This enzyme facilitates the reversible conversion of D-gluconate to this compound, generating NADPH in the process. The production of NADPH is crucial for various biosynthetic pathways, making this compound valuable in metabolic engineering and synthetic biology applications .

Enzymatic Reactions

The reaction can be summarized as follows:D gluconate+NAD P +⇌5 dehydro D gluconate+NAD P H+H+This reaction highlights the dual role of this compound as both a product and a substrate in metabolic pathways .

Food Industry

This compound is utilized in food technology as a preservative and flavor enhancer. Its ability to inhibit microbial growth makes it an effective agent for extending the shelf life of various food products .

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential antibacterial properties. Studies indicate that it may serve as a target for developing novel antibacterial agents due to its role in bacterial metabolism .

Case Studies

- Gluconobacter sphaericus : A study demonstrated the capability of Gluconobacter sphaericus to produce high yields of this compound from D-glucose under controlled pH conditions. The strain achieved a yield of approximately 26.2 mg/mL after 48 hours of incubation, showcasing its potential for industrial-scale production .

- Streptococcus suis : Research on Streptococcus suis revealed that the enzyme gluconate 5-dehydrogenase plays a critical role in cell division and morphology. The deletion of this enzyme resulted in significant morphological changes in bacterial cells, indicating its importance in bacterial physiology and potential as a drug target .

Data Table: Comparison of Production Methods

| Method | Organism | Yield (mg/mL) | pH Range | Notes |

|---|---|---|---|---|

| Fermentation | Gluconobacter sphaericus | 26.2 | 2.0 - 4.0 | High yield under controlled conditions |

| Enzymatic Conversion | Streptococcus suis | Not specified | Optimal pH | Role in cell division and morphology |

| Genetic Engineering | Gluconobacter suboxydans | 43.9 (mutant) | 3.5 - 4.0 | Enhanced production via enzyme disruption |

Analyse Des Réactions Chimiques

Core Oxidoreduction Reactions

The primary reaction involves reversible interconversion with D-gluconate, mediated by gluconate 5-dehydrogenase (Ga5DH) (EC 1.1.1.69):

D gluconate+NAD P +⇌5 dehydro D gluconate+NAD P H+H+

Key properties :

-

Cofactor specificity : NADP+ is preferred in most species, though Thermotoga maritima’s Ga5DH uses both NAD+ and NADP+ .

-

Reversibility : Reaction direction depends on cellular energy status. Under energy surplus, D-gluconate is oxidized to 5-dehydro-D-gluconate for storage; during energy deficit, reverse reduction occurs .

| Parameter | Value (Source) |

|---|---|

| Optimal pH | 7.0–8.0 (bacterial systems) |

| Optimal Temperature | 70°C (thermophilic enzymes) |

| Km (D-gluconate) | 15 mM (NADP+-dependent) |

L-Idonate Degradation Pathway

This compound serves as a critical node:

-

L-Idonate oxidation : Catalyzed by L-idonate 5-dehydrogenase (IdnD):

\text{L Idonate}+\text{NAD P }^+\rightarrow \text{5 dehydro D gluconate}+\text{NAD P H}+\text{H}^+$$[1][5]. -

Reduction to D-gluconate : Mediated by 5-ketogluconate 5-reductase (IdnO) :

\text{5 dehydro D gluconate}+\text{NAD P H}\rightarrow \text{D gluconate}+\text{NAD P }^+$$. -

Downstream metabolism : D-gluconate enters the Entner-Doudoroff pathway after phosphorylation .

Ketogluconate Metabolism

-

In Gluconobacter oxydans, this compound is further oxidized to 2,5-diketogluconate via membrane-bound dehydrogenases .

Enzyme Structural and Mechanistic Insights

-

Active site residues : Ser150 and Tyr163 in Ga5DH interact with substrate hydroxyl groups, while Arg104/Arg157 stabilize the carboxylate moiety .

-

Thermostability : Thermotoga maritima Ga5DH retains activity at 70°C, making it industrially valuable for this compound production .

-

Cofactor binding : NADP+ binds via a conserved GXGXXG motif in bacterial Ga5DH .

Industrial and Physiological Relevance

-

Biosynthetic applications : Used in vitamin C precursor synthesis and chiral compound production .

-

Oxidative stress defense : NADPH generated during D-gluconate oxidation aids in countering host immune responses .

Comparative Reaction Table

Propriétés

Formule moléculaire |

C6H9O7- |

|---|---|

Poids moléculaire |

193.13 g/mol |

Nom IUPAC |

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4+,5-/m1/s1 |

Clé InChI |

IZSRJDGCGRAUAR-MROZADKFSA-M |

SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |

SMILES isomérique |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |

SMILES canonique |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |

Synonymes |

5-keto-d-gluconate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.